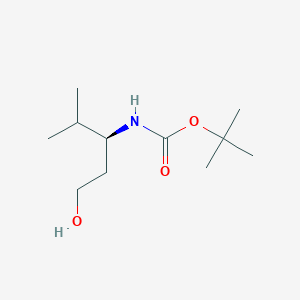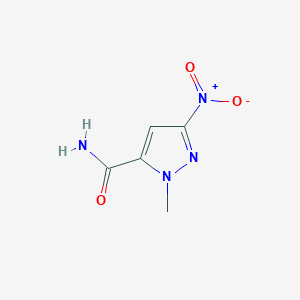![molecular formula C18H20Cl2N2O2S B2615720 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea CAS No. 1797605-33-4](/img/structure/B2615720.png)
3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea is a useful research compound. Its molecular formula is C18H20Cl2N2O2S and its molecular weight is 399.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
The compound 3-(3,4-Dichlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea is part of a class of chemicals that can be synthesized and characterized using various analytical techniques. The related compound, described as a Schiff base derivative of thio-semicarbazide with a flavanone, has a crystal structure where the 4-chlorophenyl ring is inclined to the benzene ring of the chromane ring system. This structural conformation facilitates the analysis of intermolecular interactions and the electronic properties of such compounds, as seen in the study by Zatsu et al. (2019).
Potential Anti-Cancer Applications
Derivatives similar to 3-(3,4-Dichlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea, such as certain pyrazole compounds, have been explored for their potential anti-cancer properties. These compounds have shown promise in docking studies, suggesting they might have a negative response against human microsomal prostaglandin E synthase 1, an enzyme implicated in cancer pathways. This is highlighted in the work of Thomas et al. (2019), indicating the relevance of such compounds in cancer research.
Antimicrobial Activity
Research on heterocyclic compounds containing urea moieties, similar to the core structure of 3-(3,4-Dichlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea, has demonstrated significant antibacterial and antifungal activities. These findings, as reported by Azab et al. (2013), support the potential of such compounds in developing new antimicrobial agents.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c19-16-4-3-13(12-17(16)20)21-18(23)22(14-6-9-24-10-7-14)8-5-15-2-1-11-25-15/h1-4,11-12,14H,5-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEXDERJORHKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
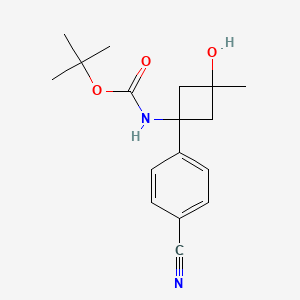


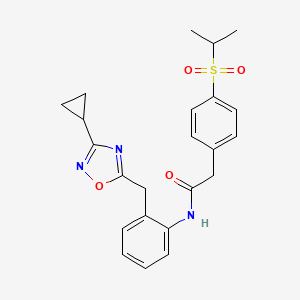
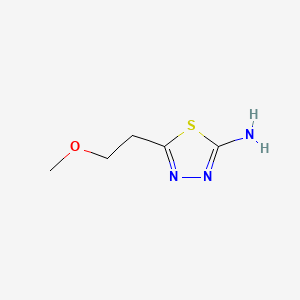
![3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2615644.png)

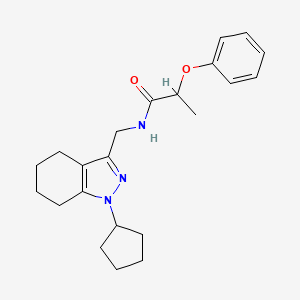

![4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2615654.png)
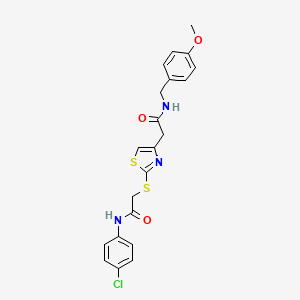
![(E)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2615657.png)
